4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride
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Overview
Description
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C7H9N3O22ClH It is a derivative of pyrazolo[1,5-a]pyrazine, a bicyclic heterocycle containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent acidification to obtain the dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to reflux
Solvent: Ethanol or methanol
Catalyst/Base: Sodium ethoxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding pyrazine N-oxides
Reduction: Formation of reduced pyrazolo[1,5-a]pyrazine derivatives
Substitution: Formation of N-alkyl or N-acyl derivatives
Scientific Research Applications
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride
- 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The dihydrochloride salt form also enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
2408959-09-9 |
---|---|
Molecular Formula |
C7H11Cl2N3O2 |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
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